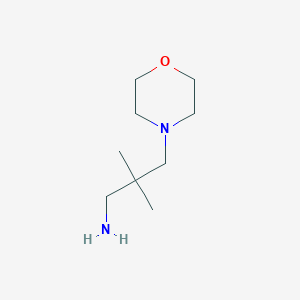

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is a chemical structure that is not directly discussed in the provided papers. However, the papers do discuss various related compounds with morpholine groups and substitutions that may influence the physical, chemical, and pharmacological properties of these molecules. For instance, morpholine derivatives are often explored for their potential as pharmaceutical agents, as seen in the study of a compound with potential SSRI activity .

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including bromination, amination, cyclization, and acidification, as demonstrated in the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride . Aminomethylation reactions with morpholinium salts are also a method to produce related compounds, which can lead to various products depending on the reactants and conditions . These methods could potentially be adapted for the synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, with various substituents affecting the overall conformation and stability of the molecule. X-ray structural analysis provides detailed information about the molecular and crystal structure, as seen in the study of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid . The conformational analyses of similar compounds in different environments can reveal how the structure changes in response to external factors .

Chemical Reactions Analysis

Morpholine derivatives can undergo a range of chemical reactions, including intramolecular cyclization and base-catalyzed transformations. For example, dialkylpropyn-1-yl(allyl)(3-isopropenylpropyn-2-yl)ammonium bromides can cyclize to form isoindolinium salts, which can further undergo water-base cleavage to yield a mixture of isomeric amines . These reactions highlight the reactivity of morpholine-containing compounds and their potential for chemical modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be studied using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis. These methods can help assign principal vibrational numbers and analyze frontier molecular orbitals (FMOs), stabilization energy, and natural hybrid orbital analysis. Additionally, molecular dynamics simulations can provide insights into the reactivity of these molecules with water, and molecular docking studies can assess their potential to bind with biological targets, such as the 5-HT1A serotonin receptor .

Applications De Recherche Scientifique

Chemical Reactions and Structural Analysis

Formation and Structural Analysis of Dimorpholino Derivatives : The reaction of 2,5-dimethyl-3,4-dinitrothiophen with morpholine has led to the formation of dimorpholino derivatives, with the structure of these compounds determined by X-ray analysis. This highlights its role in complex chemical reactions and structural formation in chemical compounds (Mugnoli et al., 1980).

Synthesis of Tetrazine Derivatives : The synthesis of unsymmetrical tetrazine derivatives using morpholine showcases its application in the creation of complex organic compounds, with implications for materials science and organic chemistry (Xu et al., 2012).

Catalysis and Synthesis

Copper(I) Iodide-Catalyzed Synthesis : This compound is used in the synthesis of various benzothiophene derivatives, demonstrating its utility in catalyzed synthetic processes important for pharmaceutical and organic chemistry (Petrov et al., 2015).

Synthesis of Morpholino Derivatives : It's involved in reactions leading to morpholino derivatives, which have applications in pharmaceuticals and organic synthesis (Borisova et al., 1985).

Novel Synthetic Procedures

Hetero-Diels–Alder Reaction : A novel synthetic procedure using morpholine for the preparation of dimethylmorpholino derivatives highlights innovative approaches in organic synthesis (Mathur et al., 2014).

Formation of Dithioxo Derivatives : Research on the synthesis of morpholine-2,5-dithiones shows its significance in the development of new chemical entities (Mawad et al., 2010).

Synthesis of Enantiopure Compounds

- Enantiopure Fmoc-Protected Morpholine Derivatives : The synthesis of enantiopure compounds using morpholine is crucial in the field of medicinal chemistry and drug design (Sladojevich et al., 2007).

Role in Chemical Transformations

Chemical Transformations and Electrophilic Catalysis : Morpholine plays a significant role in various chemical transformations, highlighting its utility in catalysis and synthesis (Hirst et al., 1986).

Synthesis of Heterocyclic Scaffolds : The use of morpholine in the synthesis of heterocyclic scaffolds is important for the development of new pharmaceuticals and materials (Pandey et al., 2012).

Synthesis of Tertiary Amines : Morpholine is used in the synthesis of tertiary amines, which have applications in corrosion inhibition and material science (Gao et al., 2007).

Food and Environmental Analysis

- Analysis of Amines in Foodstuffs : The compound is used in the analysis of naturally occurring secondary amines in food, showcasing its importance in food safety and environmental studies (Singer & Lijinsky, 1976).

Mécanisme D'action

Target of Action

It’s worth noting that the compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules.

Biochemical Pathways

As a compound used in proteomics research , it may influence various biochemical pathways depending on the specific proteins it interacts with.

Result of Action

Given its use in proteomics research , it may have diverse effects depending on the specific context of its use.

Propriétés

IUPAC Name |

2,2-dimethyl-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2,7-10)8-11-3-5-12-6-4-11/h3-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMVORYYVMMMSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CN1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649228 |

Source

|

| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine | |

CAS RN |

90796-54-6 |

Source

|

| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)

![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)